2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol
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Overview
Description
2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol is a chemical compound with the molecular formula C9H11NO3. It is also known by its IUPAC name, 5-methoxy-2-(2-nitrosoethyl)phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-nitrophenol with ethyl nitrite in the presence of a base to form the desired product . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to meet industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones: These compounds share a similar hydroxyimino group and exhibit comparable chemical reactivity.
Ethyl cyanohydroxyiminoacetate: This compound also contains a hydroxyimino group and is used in peptide synthesis.
Uniqueness
2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenolic hydroxyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(2-hydroxyiminoethyl)-5-methoxyphenol |
InChI |
InChI=1S/C9H11NO3/c1-13-8-3-2-7(4-5-10-12)9(11)6-8/h2-3,5-6,11-12H,4H2,1H3 |
InChI Key |
RFPWPUKIDFPPBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC=NO)O |
Origin of Product |
United States |
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